Ethyl 2-oxoindoline-5-carboxylate
Overview
Description
Ethyl 2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxoindoline-5-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, including IR, MS, 1H NMR and 13C NMR .
Chemical Reactions Analysis
Ethyl 2-oxoindoline-5-carboxylate can participate in various chemical reactions . The specific reactions and their outcomes can depend on the conditions of the reaction and the presence of other reactants .
Scientific Research Applications
Antitumor Agents
- Scientific Field : Medicinal Chemistry, Oncology .
- Application Summary : Ethyl 2-oxoindoline-5-carboxylate has been used in the synthesis of novel 2-oxoindoline-based acetohydrazides, which have shown notable cytotoxicity toward human cancer cell lines .
- Methods of Application : The compounds were synthesized and then evaluated for their cytotoxic effects on cancer cell lines. The effects on cell cycle and apoptosis were also analyzed .
- Results : Six compounds exhibited cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound. The most potent compound was three- to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested .
Oxidative Hydroxylation
- Scientific Field : Organic Chemistry .
- Application Summary : Ethyl 2-oxoindoline-5-carboxylate may be involved in the process of oxidative hydroxylation of 3-substituted oxindoles .
- Methods of Application : This process was accomplished by the activation of molecular oxygen in the air in the presence of a photocatalyst under the irradiation of visible light .
- Results : The desired product was delivered in up to 89% yield without the addition of base or stoichiometric oxidant .
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry, Pharmacology .
- Application Summary : Ethyl 2-oxoindoline-5-carboxylate can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including cyclization, substitution, and others .
- Results : Indole derivatives, both natural and synthetic, show various biologically vital properties. They have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESDNLMIHZQXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517470 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxoindoline-5-carboxylate | |
CAS RN |
61394-49-8 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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